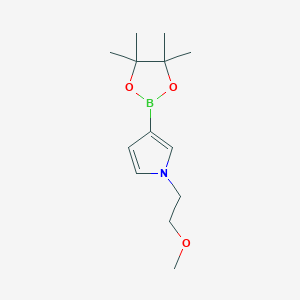
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a chemical compound that features a pyrrole ring substituted with a 2-methoxyethyl group and a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 2-Methoxyethyl Group: This can be achieved through a nucleophilic substitution reaction where the pyrrole is treated with 2-methoxyethyl chloride in the presence of a base.
Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be done by reacting the pyrrole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The pyrrole ring can be reduced under specific conditions to form a pyrrolidine derivative.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
類似化合物との比較
Similar Compounds
1-(2-Methoxyethyl)-pyrrole: Lacks the boronate ester group, making it less versatile in certain reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole: Lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.
Uniqueness
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is unique due to the presence of both the 2-methoxyethyl group and the boronate ester group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
特性
分子式 |
C13H22BNO3 |
|---|---|
分子量 |
251.13 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C13H22BNO3/c1-12(2)13(3,4)18-14(17-12)11-6-7-15(10-11)8-9-16-5/h6-7,10H,8-9H2,1-5H3 |
InChIキー |
MLGXEIMLPUBHAE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



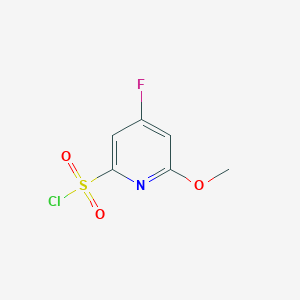

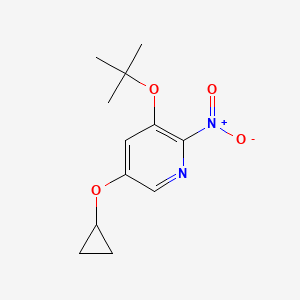
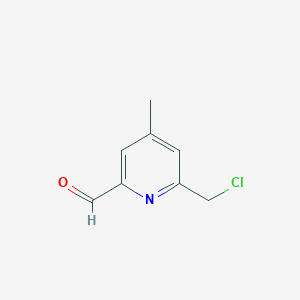

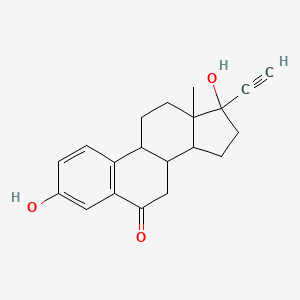
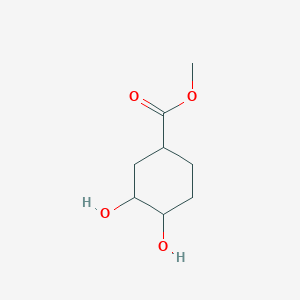
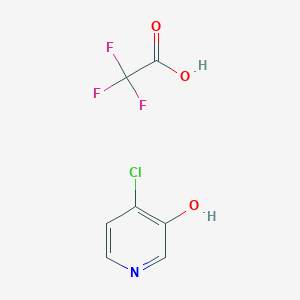

![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)


